

Head-to-Head Comparison: Taligantinib vs. Tivantinib in Oncology Research

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Compound of Interest

Compound Name: *Taligantinib*

Cat. No.: *B15621371*

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A detailed analysis of two multi-target kinase inhibitors, **Taligantinib** and Tivantinib, reveals distinct inhibitory profiles and mechanisms of action. While both compounds target the c-MET receptor, **Taligantinib** also exhibits potent VEGFR-2 inhibition, whereas Tivantinib possesses a unique off-target activity against tubulin polymerization. This guide provides a comprehensive comparison of their performance based on available preclinical data, intended for researchers, scientists, and drug development professionals.

Introduction

Taligantinib and Tivantinib are small molecule kinase inhibitors that have been investigated for their potential in cancer therapy. Both molecules intersect at the inhibition of the c-MET (Mesenchymal-Epithelial Transition factor) receptor, a key driver of tumor growth, metastasis, and angiogenesis. However, their broader mechanistic profiles diverge significantly.

Taligantinib is characterized as a dual inhibitor of both c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another critical player in angiogenesis. In contrast, Tivantinib, while initially developed as a selective c-MET inhibitor, has been shown to exert a significant portion of its cytotoxic effects through the disruption of microtubule dynamics by inhibiting tubulin polymerization. This guide provides a head-to-head comparison of these two agents, summarizing their mechanisms of action, preclinical efficacy, and available experimental data.

Molecular Profile and Mechanism of Action

Taligantinib: Dual c-MET and VEGFR-2 Inhibition

Taligantinib is an orally active, selective dual inhibitor targeting both VEGFR-2 and c-MET.[1] By inhibiting VEGFR-2, **Taligantinib** directly interferes with the VEGF signaling pathway, a primary driver of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients. Simultaneously, its inhibition of c-MET disrupts signaling pathways that promote tumor cell proliferation, survival, invasion, and metastasis. The dual-targeting strategy of **Taligantinib** aims to provide a more comprehensive blockade of tumor growth and progression by concurrently attacking two critical oncogenic pathways.

Tivantinib: c-MET Inhibition and Off-Target Tubulin Effects

Tivantinib was initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[2][3] It binds to the inactive conformation of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways.[4][5] However, a substantial body of evidence has demonstrated that Tivantinib also possesses potent anti-proliferative activity independent of its c-MET inhibition.[6][7] This off-target effect is attributed to its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4][7] This dual mechanism, targeting both a specific signaling pathway and a fundamental cellular process, contributes to its cytotoxic effects across a range of cancer cell lines.

Preclinical Data Comparison

Direct head-to-head preclinical studies comparing **Taligantinib** and Tivantinib are not readily available in published literature. The majority of the data for **Taligantinib** is derived from patent literature (WO2018153293A1), while Tivantinib has been extensively studied in numerous preclinical and clinical settings.

Parameter	Taligantinib	Tivantinib
Primary Targets	VEGFR-2, c-MET	c-MET
Secondary/Off-Target	Not extensively reported	Tubulin
Mechanism of Action	Inhibition of angiogenesis and c-MET-driven tumor progression	Inhibition of c-MET signaling and disruption of microtubule dynamics

Table 1: High-Level Comparison of **Taligantinib** and Tivantinib

In Vitro Kinase Inhibition

While specific IC₅₀ values for **Taligantinib** are not publicly available, its designation as a potent dual inhibitor suggests significant activity against both VEGFR-2 and c-MET kinases.

For Tivantinib, the inhibitory constant (K_i) for c-MET is approximately 355 nM.[8] It has been shown to inhibit c-MET phosphorylation in cell-based assays with IC₅₀ values in the range of 100 to 300 nM.[8]

Cell-Based Proliferation Assays

Data from the patent literature for **Taligantinib** indicates anti-proliferative activity against various cancer cell lines, though specific IC₅₀ values are not provided.

Tivantinib has demonstrated broad anti-proliferative activity against a wide range of cancer cell lines, with IC₅₀ values varying depending on the c-MET dependency and other cellular factors. For example, in some studies, it has shown efficacy in both c-MET-dependent and -independent cell lines, highlighting the contribution of its tubulin-inhibiting activity.[6]

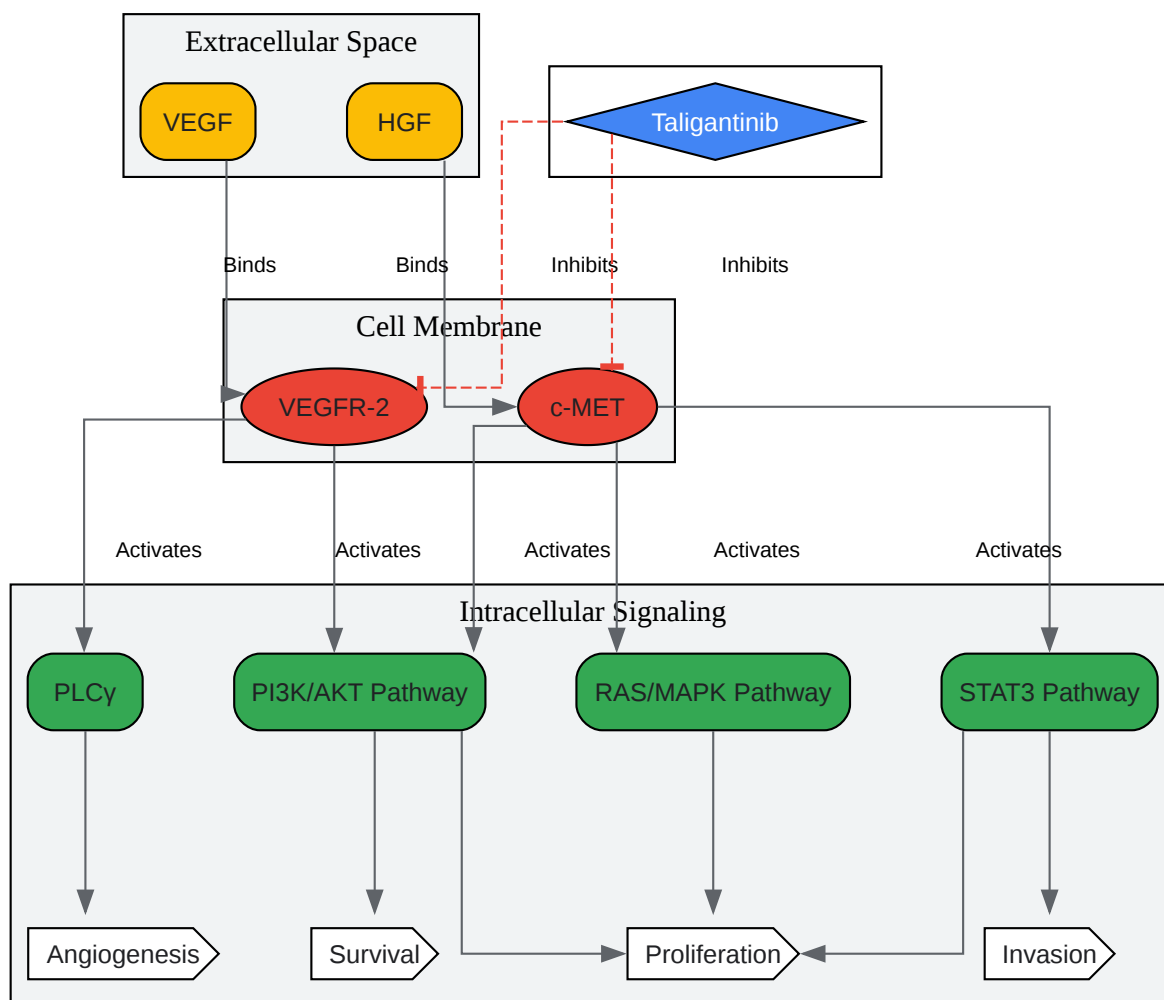
In Vivo Xenograft Models

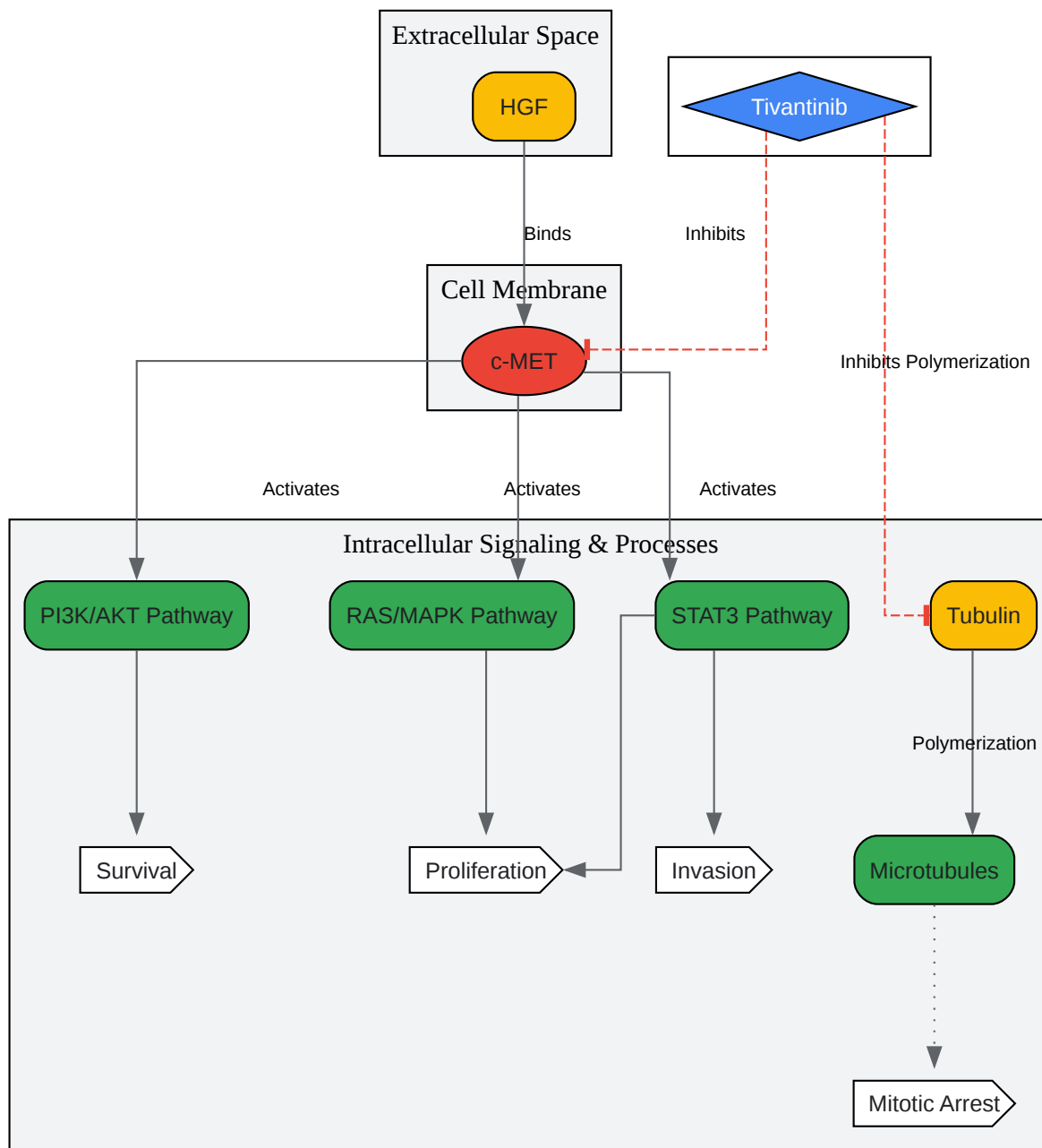
The patent for **Taligantinib** likely contains in vivo efficacy data from xenograft models, demonstrating tumor growth inhibition. However, these specific quantitative results are not publicly accessible.

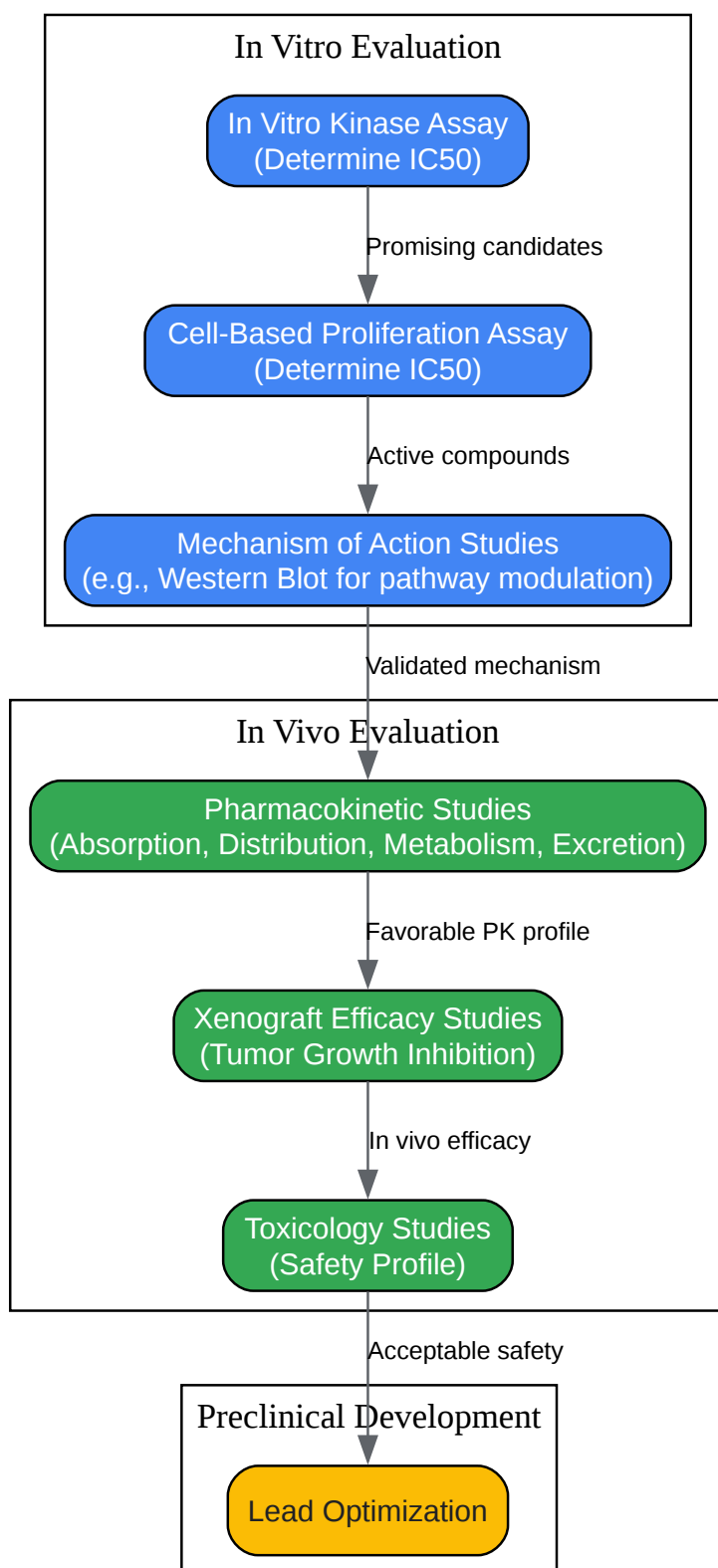
Numerous in vivo studies have demonstrated the anti-tumor efficacy of Tivantinib in various xenograft models. For instance, in a human colon xenograft tumor model (HT29), a 200 mg/kg oral dose of Tivantinib strongly inhibited c-Met autophosphorylation and tumor growth.[8]

Signaling Pathways

The signaling pathways affected by **Taligantinib** and Tivantinib are depicted below.







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